N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide
描述
属性
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO4S/c1-14-12-16(9-10-17(14)21)27(24,25)19(18-8-5-11-26-18)13-22-20(23)15-6-3-2-4-7-15/h5,8-12,15,19H,2-4,6-7,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJUGUWACREKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2CCCCC2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
-
Formation of the Fluoro-Substituted Benzene Sulfonyl Intermediate: : The synthesis begins with the sulfonylation of 4-fluoro-3-methylbenzene using sulfonyl chloride in the presence of a base such as pyridine. This reaction yields 4-fluoro-3-methylbenzenesulfonyl chloride .
-
Coupling with Furan Derivative: : The next step involves the coupling of the sulfonyl chloride intermediate with a furan derivative, such as furan-2-ylmethanol, under basic conditions to form the corresponding sulfonyl furan intermediate .
-
Formation of the Final Product: : The final step involves the reaction of the sulfonyl furan intermediate with cyclohexanecarboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide can undergo various types of chemical reactions, including:
-
Oxidation: : The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions using reagents such as potassium permanganate or hydrogen peroxide .
-
Reduction: : The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
-
Substitution: : The fluoro-substituted benzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Furan-2,3-dione derivatives
Reduction: Sulfide derivatives
Substitution: Substituted benzene derivatives
科学研究应用
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide has several scientific research applications:
-
Medicinal Chemistry: : This compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and inflammatory disorders.
-
Materials Science: : The unique combination of functional groups makes this compound suitable for the development of advanced materials with specific electronic, optical, or mechanical properties.
-
Industrial Processes: : It can be used as a catalyst or intermediate in various industrial chemical reactions, including polymerization and cross-coupling reactions.
作用机制
The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound may interact with enzymes or receptors involved in key biological processes, such as signal transduction or metabolic pathways .
-
Pathways Involved: : It may modulate pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects .
相似化合物的比较
Structural Analogs in PET Imaging
18F-FCWAY
- Structure : Fluorinated cyclohexanecarboxamide with a pyridyl and methoxyphenylpiperazine group.
- Application : PET ligand for serotonin 1A (5-HT1A) receptors.
- Key Differences : Unlike the target compound, 18F-FCWAY lacks a sulfonyl group and instead incorporates a piperazine ring. This structural distinction results in higher selectivity for 5-HT1A receptors but shorter metabolic half-life due to rapid glucuronidation .
18F-Mefway
- Structure : Contains a benzamide core instead of cyclohexanecarboxamide.
- Application : Competing PET ligand for 5-HT1A receptors.
WAY-100635
- Structure: Non-fluorinated cyclohexanecarboxamide with a pyridyl and methoxyphenylpiperazine group.
- Application : Gold standard 5-HT1A antagonist.
- Key Differences : The absence of fluorine and sulfonyl groups in WAY-100635 leads to lower in vivo stability and faster clearance than the target compound .
Analogs with Sulfonyl and Furan Moieties
BE67237
- Structure : N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide.
- Key Differences : Replaces the sulfonyl group with a phenylpiperazine. This substitution likely shifts pharmacological activity toward dopamine or adrenergic receptors rather than sulfonyl-dependent targets .
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylcyclohexanecarboxamide
- Structure : Features a benzofuran ring and 4-methoxyphenylsulfonyl group.
Pharmacokinetic and Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Key Substituents | Half-Life (Human) |
|---|---|---|---|---|
| Target Compound | ~425.5 | 3.2 | 4-Fluoro-3-methylbenzenesulfonyl | Data pending |
| 18F-FCWAY | 412.4 | 2.8 | Fluorocyclohexane, piperazine | 30–60 minutes |
| BE67237 | 381.5 | 2.5 | Phenylpiperazine, furan | Not reported |
| WAY-100635 | 396.9 | 2.9 | Methoxyphenylpiperazine | 20–40 minutes |
- Fluorine Impact: The target compound’s fluorine atom likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like WAY-100635 .
- Sulfonyl Group : Enhances protein binding and may improve solubility in polar solvents compared to piperazine-containing analogs .
生物活性
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]cyclohexanecarboxamide is a sulfonamide derivative characterized by its complex structure, which includes a cyclohexanecarboxamide core, a furan moiety, and a para-fluoro-3-methylbenzenesulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
- Molecular Formula : CHFNOS
- Molecular Weight : 405.4 g/mol
- CAS Number : 946319-34-2
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Sulfonyl Intermediate : The sulfonylation of 4-fluoro-3-methylphenyl with a suitable sulfonyl chloride in the presence of a base.
- Coupling with Furyl Ethylamine : The sulfonyl intermediate is then coupled with 2-(furan-2-yl)ethylamine under mild conditions to form the desired product.
- Characterization Techniques : The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
The exact mechanism of action for this compound is not fully understood; however, it is believed to interact with specific molecular targets, potentially acting as an inhibitor of certain enzymes or receptors involved in various biological pathways.
Potential Therapeutic Applications
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Research indicates that compounds with similar structures may inhibit cell proliferation in various cancer cell lines, suggesting potential use in cancer therapy.
Study 1: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting strong antiproliferative activity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Study 2: Enzyme Inhibition
Another study focused on the compound's potential to inhibit specific enzymes associated with cancer progression. The findings revealed that at concentrations of 15 µM, the compound inhibited enzyme activity by approximately 70%, indicating its potential role as an enzyme inhibitor.
Summary of Biological Activities
常见问题
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | Et₃N, DCM, 0°C → RT, 12 h | 78–85 | |
| Amide Coupling | EDC, HOBt, DMF, 24 h | 65–72 |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm sulfonamide (-SO₂-) and amide (-CONH-) linkages. Key signals:
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography: Resolve stereochemistry and confirm sulfonamide/furan spatial arrangement (R-factor <0.05 preferred) .
Basic: How can solubility and formulation challenges be addressed for in vitro assays?
Methodological Answer:
- LogP Calculation: Estimate hydrophobicity (e.g., using Molinspiration) to predict DMSO solubility.
- Experimental Testing: Prepare stock solutions in DMSO (10 mM) and dilute in assay buffer (≤0.1% DMSO). For poor solubility, use surfactants (e.g., Tween-80) or cyclodextrin complexes .
Advanced: What crystallographic data are available for structural analogs, and how can they inform SAR studies?
Methodological Answer:
X-ray data for analogs (e.g., ) reveal:
- Key Interactions: Sulfonamide oxygen forms hydrogen bonds with target proteins.
- Stereochemical Preferences: The furan ring adopts a planar conformation, optimizing π-π stacking.
Table 2: Crystallographic Parameters from Analogous Structures
| Compound | Space Group | R-factor | Key Bond Lengths (Å) | Reference |
|---|---|---|---|---|
| Similar sulfonamide | P2₁/c | 0.049 | C-S: 1.76, S=O: 1.43 | |
| Cyclohexanecarboxamide | P 1 | 0.051 | N-C=O: 1.33 |
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Modify Substituents: Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the benzene ring to enhance binding affinity (see ).
- Furan Replacement: Test thiophene or pyrrole analogs to assess π-stacking efficiency .
- Amide Linker Optimization: Replace cyclohexane with bicyclic systems (e.g., bicyclo[3.1.0]hexane) to improve metabolic stability .
Advanced: How should researchers address conflicting stability data under varying pH conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate the compound in buffers (pH 1–10) at 37°C for 72 h. Monitor degradation via HPLC:
Advanced: How to resolve contradictions in purity analysis (HPLC vs. NMR)?
Methodological Answer:
- HPLC-DAD/MS: Detect UV-absorbing impurities (e.g., byproducts from sulfonylation).
- qNMR: Quantify residual solvents or non-UV-active impurities (e.g., DCM) using ¹H NMR with internal standards (e.g., maleic acid) .
Advanced: What in vitro assays are suitable for evaluating target engagement?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence polarization (FP) or TR-FRET for sulfonamide-targeted enzymes (e.g., carbonic anhydrase).
- Cellular Uptake: Label the compound with a fluorophore (e.g., BODIPY) and quantify uptake via flow cytometry .
Advanced: How can computational modeling predict metabolic pathways?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to map sulfonamide interactions with cytochrome P450 isoforms.
- ADMET Prediction: Software like Schrödinger’s QikProp estimates hepatic extraction ratio and CYP inhibition .
Advanced: What strategies mitigate low yields in the final coupling step?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
